methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that combines pyridine, thiazole, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Pyridine Moiety: This can be achieved through the condensation of appropriate aldehydes and ketones under acidic or basic conditions.
Thiazole Ring Construction: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for drug discovery and development. It can be screened for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, derivatives of this compound could be developed as therapeutic agents. Its structural features suggest it could interact with specific biological targets, making it a potential lead compound for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for different applications.
Mechanism of Action
The mechanism of action of methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6-methyl-2-pyrone: This compound shares the pyrone ring structure and has similar chemical properties.
4-Hydroxy-5-methylfuran-3(2H)-one: Another compound with a similar hydroxyl and methyl substitution pattern.
Uniqueness
Methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is unique due to its combination of pyridine, thiazole, and ester functionalities. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.
Biological Activity
Methyl 2-{[3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its significance in pharmacology and medicinal chemistry.
Structure
The compound's structure can be described as follows:
- IUPAC Name : this compound
- CAS Number : 1574316-96-3
- Molecular Formula : C₁₈H₂₃N₃O₄S
Physical Properties
Property | Value |
---|---|
Molecular Weight | 373.45 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
This compound exhibits various biological activities, primarily through its interaction with specific biological targets:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating potential use as an antibacterial agent.
- Antioxidant Properties : Studies suggest that this compound can scavenge free radicals, thus providing protective effects against oxidative stress.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Antioxidant Activity :
- Enzyme Inhibition Studies :
Properties
Molecular Formula |
C18H23N3O5S |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
methyl 2-[3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)propanoylamino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H23N3O5S/c1-10(2)7-13-16(17(25)26-4)20-18(27-13)19-14(23)5-6-21-11(3)8-12(22)9-15(21)24/h8-10,22H,5-7H2,1-4H3,(H,19,20,23) |
InChI Key |
RYAMSZXKUGAJBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCC(=O)NC2=NC(=C(S2)CC(C)C)C(=O)OC)O |
Origin of Product |
United States |
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